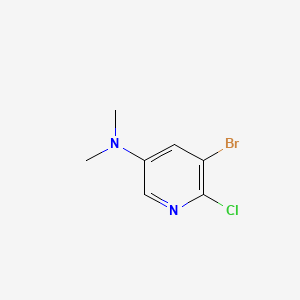

4-((4-(Hexylcarbamoyl)-2-(naphthalen-1-yl)oxazol-5-yl)methyl)phenyl dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

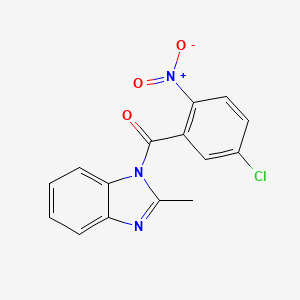

S3I-M2001 is a small-molecule inhibitor designed to target the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a critical signaling molecule involved in various cellular processes, including cell growth, survival, and differentiation. Dysregulation of STAT3 has been implicated in numerous cancers, making it a valuable target for anticancer drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

S3I-M2001 is synthesized through a series of chemical reactions involving the formation of an oxazole-based peptidomimetic structure. The synthesis typically involves the following steps:

Formation of the oxazole ring: This is achieved through cyclization reactions involving appropriate starting materials.

Peptidomimetic synthesis: The oxazole ring is then functionalized to mimic the phosphotyrosine peptide that binds to the STAT3 Src homology 2 (SH2) domain.

Industrial Production Methods

While specific industrial production methods for S3I-M2001 are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

S3I-M2001 primarily undergoes substitution reactions due to its peptidomimetic nature. It interacts with the SH2 domain of STAT3, disrupting the dimerization and subsequent DNA-binding activity of STAT3 .

Common Reagents and Conditions

Reagents: Common reagents used in the synthesis of S3I-M2001 include oxazole precursors, peptide coupling agents, and various solvents.

Major Products

The major product of these reactions is the S3I-M2001 compound itself, which is characterized by its ability to inhibit STAT3 activity and induce antitumor effects .

Scientific Research Applications

S3I-M2001 has been extensively studied for its potential applications in cancer research. Its ability to inhibit STAT3 makes it a promising candidate for:

Cancer therapy: S3I-M2001 has shown efficacy in inhibiting the growth of various cancer cell lines, including breast cancer and melanoma.

Biological studies: It is used to study the role of STAT3 in cellular processes and its involvement in cancer progression.

Drug development: S3I-M2001 serves as a lead compound for developing new STAT3 inhibitors with improved efficacy and safety profiles.

Mechanism of Action

S3I-M2001 exerts its effects by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus. This inhibition disrupts the transcriptional regulation of STAT3 target genes involved in cell survival, proliferation, and metastasis. The compound induces the aggregation of hyperactivated STAT3 into non-functional perinuclear aggresomes, leading to its degradation via the proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Stattic: Another small-molecule inhibitor targeting the SH2 domain of STAT3.

S3I-201: A peptidomimetic inhibitor similar to S3I-M2001.

C188-9: A small-molecule inhibitor with a different chemical structure but similar mechanism of action.

LLL12 and LLL12B: Small-molecule inhibitors targeting STAT3.

Uniqueness of S3I-M2001

S3I-M2001 is unique due to its oxazole-based peptidomimetic structure, which provides high specificity and efficacy in disrupting STAT3 activity. Its ability to induce the biphasic loss of functional STAT3 through aggregation and proteasome-mediated degradation sets it apart from other inhibitors .

Properties

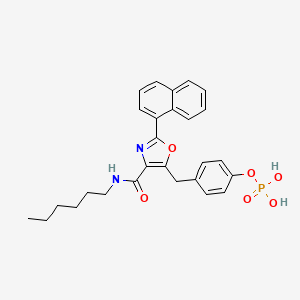

Molecular Formula |

C27H29N2O6P |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

[4-[[4-(hexylcarbamoyl)-2-naphthalen-1-yl-1,3-oxazol-5-yl]methyl]phenyl] dihydrogen phosphate |

InChI |

InChI=1S/C27H29N2O6P/c1-2-3-4-7-17-28-26(30)25-24(18-19-13-15-21(16-14-19)35-36(31,32)33)34-27(29-25)23-12-8-10-20-9-5-6-11-22(20)23/h5-6,8-16H,2-4,7,17-18H2,1H3,(H,28,30)(H2,31,32,33) |

InChI Key |

NUEVMWXZKGBDPT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)CC4=CC=C(C=C4)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)

![1-Oxo-1-phenylbutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463830.png)

![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)

![N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide](/img/structure/B12463849.png)

![[Des-Arg9]-Bradykinin TFA](/img/structure/B12463860.png)

![N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)

![2-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12463877.png)

![N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12463879.png)

![N-[5-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B12463885.png)